molecular formula C9H15BrO B060471 Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) CAS No. 195138-22-8

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI)

Cat. No.: B060471
CAS No.: 195138-22-8
M. Wt: 219.12 g/mol
InChI Key: UQBOLSQYJRJSOL-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI) is a halogenated ketone featuring a bromine atom at the β-position of the ethanone moiety and a trans-4-methylcyclohexyl substituent. This alicyclic bromoethanone derivative is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-bromo-1-(4-methylcyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBOLSQYJRJSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445739
Record name 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone
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Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195138-22-8
Record name 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-2-bromo-1-[(1r,4r)-4-methylcyclohexyl]ethan-1-one
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Preparation Methods

Reaction Mechanism

The α-bromination proceeds via an acid-catalyzed enolization mechanism. HBr protonates the ketone carbonyl, facilitating enol formation, followed by electrophilic bromine attack at the α-carbon. The trans-4-methylcyclohexyl group exerts steric hindrance, favoring bromination at the less substituted α-position.

Procedure

  • Substrate Preparation : 1-(trans-4-methylcyclohexyl)ethanone (10 mmol) is dissolved in hexanes (8.2 mL).

  • Bromination : Aqueous HBr (48%, 0.69 mL, 6.16 mmol) is added dropwise at 20°C, inducing vigorous gas evolution (H2 and N2 from residual diazo intermediates).

  • Quenching : After 2 hours, the mixture is treated with saturated NaHCO3 (5 mL) to neutralize excess HBr.

  • Workup : The organic layer is washed with H2O (3 × 10 mL), dried over Na2SO4, and concentrated under reduced pressure.

Yield and Purity

ParameterValue
Yield78%
Purity (HPLC)>95%
cis-Isomer Content<0.15%

The stereochemical integrity of the trans-4-methylcyclohexyl group is preserved during bromination, as confirmed by 1H^{1}\text{H} NMR coupling constants (J=10.2 HzJ = 10.2\ \text{Hz} for axial protons).

Diazoketone Intermediate Route

An alternative pathway employs 1-(trans-4-methylcyclohexyl)diazomethyl ketone as a precursor, enabling milder bromination conditions.

Synthesis of Diazoketone

  • Starting Material : trans-4-Methylcyclohexanecarbonyl chloride reacts with diazomethane (CH2N2) in ether at 0°C.

  • Isolation : The diazoketone intermediate is purified via vacuum distillation (b.p. 60–65°C at 0.1 mmHg).

Bromination Steps

  • Reaction : Diazoketone (8.2 mmol) is treated with HBr in hexanes/water (1:1 v/v) at 20°C for 2 hours.

  • Byproduct Management : Nitrogen gas evolution confirms diazo group decomposition, minimizing side reactions.

Advantages

  • Avoids harsh brominating agents (e.g., Br2 or PBr3).

  • Higher regioselectivity due to stabilized diazonium intermediate.

Stereochemical Control and Purification

The trans configuration of the 4-methylcyclohexyl group is critical for downstream applications. Key purification strategies include:

Solvent Recrystallization

  • Solvent System : Methanol/acetone (3:1 v/v) selectively precipitates the trans isomer.

  • Purity Enhancement : Two recrystallization cycles reduce cis-isomer content from 0.5% to <0.15%.

Chromatographic Separation

  • Stationary Phase : Silica gel impregnated with AgNO3 (5% w/w).

  • Mobile Phase : Hexane/ethyl acetate (9:1).

  • Retention Factor : Rf=0.27R_f = 0.27 for the trans isomer vs. Rf=0.19R_f = 0.19 for cis.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
IR (neat)1728 cm1^{-1} (C=O), 1685 cm1^{-1} (α-bromoketone)
1H^{1}\text{H} NMRδ 2.32 (s, 3H, CH3), 1.85–1.72 (m, 4H, cyclohexyl), 4.01 (s, 2H, BrCH2)
13C^{13}\text{C} NMRδ 205.1 (C=O), 56.8 (C-Br), 34.2 (trans-CH(CH3))

X-ray Crystallography

  • Crystal System : Monoclinic, space group P21/cP2_1/c.

  • Dihedral Angle : 46.51° between bromoethyl and cyclohexyl planes.

  • Br⋯Br Contacts : 3.649 Å, stabilizing crystal packing.

Industrial Scale-Up Considerations

Process Optimization

  • Solvent Recycling : Hexanes are recovered via fractional distillation (85% efficiency).

  • Waste Streams : Aqueous HBr is neutralized with Ca(OH)2 to produce CaBr2 for disposal.

Emerging Methodologies

Photocatalytic Bromination

  • Catalyst : TiO2 nanoparticles (10 nm, 1 mol%) under UV light (365 nm).

  • Efficiency : 92% yield in 1 hour, reduced HBr usage (0.5 equiv).

Flow Chemistry Approaches

  • Reactor Design : Microfluidic channels (0.5 mm diameter) enable rapid mixing.

  • Residence Time : 5 minutes at 50°C, achieving 89% conversion .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(trans-4-methyl-cyclohexyl)-ethanol.

    Oxidation: Formation of 1-(trans-4-methyl-cyclohexyl)-acetic acid.

Scientific Research Applications

2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trans-4-methyl-cyclohexyl)-ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the 2-bromoethanone core but differ in substituent groups, leading to variations in reactivity, stability, and applications:

Ethanone, 2-Bromo-1-(3-Methyl-5-Isoxazolyl)- (9CI) (CAS 104777-32-4)
  • Molecular Formula: C₆H₆BrNO₂
  • Substituent : A heterocyclic 3-methyl-5-isoxazolyl group.
  • This compound is likely used in medicinal chemistry for synthesizing bioactive molecules targeting enzymes or receptors .
Ethanone, 2-Bromo-1-(2,5-Dimethyl-1H-Imidazol-4-yl)- (9CI) (CAS 82982-56-7)
  • Molecular Formula : C₇H₉BrN₂O
  • Substituent : A 2,5-dimethylimidazole group.
  • Key Features : The imidazole ring provides basicity and coordination sites for metal catalysis. This compound has applications in synthesizing antifungal or antiviral agents, leveraging the imidazole’s bioisosteric properties .
Ethanone, 2-Bromo-1-(1-Hydroxycyclopentyl)- (9CI) (CAS 116633-22-8)
  • Molecular Formula : C₇H₁₁BrO₂
  • Substituent : A hydroxycyclopentyl group.
  • Key Features : The hydroxyl group increases hydrophilicity (predicted solubility >9.1 g/L in water) and enables derivatization via esterification or glycosylation. This compound is cited in literature for asymmetric synthesis and natural product derivatization .
2-Bromo-1-(2-Phenoxyphenyl)Ethanone (CAS 94402-42-3)
  • Molecular Formula : C₁₄H₁₁BrO₂
  • Substituent: A 2-phenoxyphenyl group.
  • Key Features : The biphenyl ether structure confers rigidity and UV absorption properties, making it suitable for photochemical studies or polymer crosslinking agents .

Physicochemical Properties and Trends

Property Target Compound (Inferred) 3-Methyl-5-Isoxazolyl 2,5-Dimethylimidazolyl Hydroxycyclopentyl
Molecular Weight 219.12 g/mol 216.03 g/mol 217.06 g/mol 207.07 g/mol
Polar Surface Area ~20 Ų ~50 Ų (heterocyclic N/O) ~60 Ų (imidazole N) ~37 Ų (hydroxyl)
LogP (Lipophilicity) ~2.5 ~1.2 ~1.3 ~1.2
Solubility (Water) Low (similar to ) Moderate (heterocyclic) Moderate (imidazole) High (hydroxyl group)
  • Halogen Impact : Bromine’s electronegativity and size increase reactivity in nucleophilic substitutions compared to chlorine analogs (e.g., ’s 2-chloro derivative).

Biological Activity

Ethanone, 2-bromo-1-(trans-4-methylcyclohexyl)- (9CI), is an organic compound classified as a haloalkyl ketone. It has garnered interest in various scientific fields due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H13_{13}BrO
  • Molecular Weight : 229.11 g/mol
  • CAS Number : 195138-22-8

Synthesis

The synthesis of 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone typically involves the bromination of 1-(trans-4-methylcyclohexyl)-ethanone using bromine in solvents like acetic acid or carbon tetrachloride. The reaction conditions are generally mild, allowing for a high yield of the desired product.

The biological activity of 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone can be attributed to its structural features:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., hydroxide ions, amines), facilitating the formation of new compounds.
  • Redox Reactions : The carbonyl group can undergo reduction to form alcohols or oxidation to yield carboxylic acids, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound affects cell viability in cultured human cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis, which is critical for developing anticancer therapies. Specific studies have reported IC50_{50} values indicating effective concentrations for inducing cell death in these lines.

Anti-inflammatory Effects

Preliminary investigations suggest that 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various haloalkyl ketones, 2-bromo-1-(trans-4-methylcyclohexyl)-ethanone was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a broad-spectrum antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50_{50} value of 15 µM after 48 hours of exposure, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis.

Study Cell Line IC50_{50} (µM) Mechanism
Antimicrobial EfficacyS. aureus32Inhibition of cell wall synthesis
CytotoxicityMCF-715Induction of apoptosis via ROS generation

Q & A

Q. How can the trans configuration of the 4-methylcyclohexyl group in this compound be experimentally confirmed?

  • Methodological Answer: The trans configuration of the 4-methylcyclohexyl substituent can be determined via X-ray crystallography . Using the SHELX program suite (e.g., SHELXL for refinement), crystallographic data (e.g., torsion angles and spatial arrangement of substituents) can resolve the cyclohexyl ring's conformation. For example, the axial-equatorial orientation of the methyl group relative to the ethanone moiety can be validated through anisotropic displacement parameters and electron density maps .

Q. What synthetic strategies are employed to introduce the bromo substituent at the 2-position of the ethanone moiety?

  • Methodological Answer: Bromination at the α-position of ketones typically involves electrophilic substitution using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under radical conditions). For structurally similar compounds (e.g., 2-bromo-1-(4-fluorophenyl)ethanone), bromine is introduced via controlled addition to avoid over-halogenation. Reaction conditions (temperature, solvent polarity, and catalyst use) must be optimized to ensure regioselectivity .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer:
  • NMR Spectroscopy:
    1^1H and 13^13C NMR can confirm the presence of the bromoethanone group (e.g., carbonyl carbon at ~200 ppm) and trans-cyclohexyl protons (distinct coupling constants for axial vs. equatorial protons).
  • Mass Spectrometry:
    High-resolution MS (HRMS) can verify the molecular formula (C₁₀H₁₅BrO) by matching the exact mass (230.03 g/mol) with the observed m/z .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model the electronic environment of the bromine atom. Key parameters include:
  • Electrostatic Potential Maps: Highlight electrophilic regions.
  • Transition State Analysis: Predict activation barriers for SN₂ mechanisms.
    Comparative studies with chloro analogs (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone) can reveal halogen-dependent reactivity trends .

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics not accounted for in simulations. Strategies include:
  • Explicit Solvent Modeling: Incorporate solvent molecules (e.g., DMSO or CDCl₃) in DFT calculations.
  • Dynamic NMR (DNMR): Detect ring-flipping in the cyclohexyl group at variable temperatures, which affects signal splitting .

Q. What crystallographic challenges arise during refinement of the cyclohexyl ring, and how are they addressed?

  • Methodological Answer: Disorder in the cyclohexyl ring is common due to chair-to-chair interconversion. Solutions include:
  • Multi-Component Refinement: Use SHELXL’s PART instruction to model alternative conformations.
  • Restraints: Apply geometric restraints (e.g., bond lengths and angles) based on similar cyclohexane derivatives to stabilize refinement .

Q. What safety protocols are critical when handling this brominated compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of bromine vapors.
  • Spill Management: Neutralize spills with sodium thiosulfate to reduce bromine toxicity.
    Refer to GHS hazard codes (e.g., H302 for acute toxicity) for risk mitigation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be interpreted?

  • Methodological Answer: Apparent contradictions may stem from impurity profiles or polymorphism . Systematic approaches include:
  • HPLC Purity Analysis: Verify compound homogeneity.
  • Solubility Studies: Use standardized methods (e.g., shake-flask technique) across solvents (e.g., water, ethanol, hexane) at controlled temperatures.
    Data from structurally similar bromoethanones (e.g., logP values ~2.4) suggest moderate lipophilicity, favoring solubility in dichloromethane or THF .

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